molecular formula C6H5BrClN3O B6262586 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride CAS No. 2172603-84-6

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride

Cat. No. B6262586
CAS RN: 2172603-84-6
M. Wt: 250.5
InChI Key:
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Description

“3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride” is a chemical compound with the molecular formula C6H4BrN3O . It is used in the synthesis of various pharmaceutical molecules .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride” is represented by the InChI code: 1S/C6H4BrN3O.ClH/c7-4-3-9-5-1-2-8-6 (11)10 (4)5;/h1-3H, (H,8,11);1H .


Chemical Reactions Analysis

In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .

Safety and Hazards

While specific safety and hazard information for “3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride” is not available, general safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride involves the reaction of 2-amino-4-bromo-6-hydroxypyrimidine with glyoxal in the presence of ammonium acetate to form 3-bromoimidazo[1,2-c]pyrimidin-5-ol. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-4-bromo-6-hydroxypyrimidine", "glyoxal", "ammonium acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-amino-4-bromo-6-hydroxypyrimidine, glyoxal, and ammonium acetate in a solvent such as ethanol.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and filter the resulting solid.", "Step 4: Dissolve the solid in a solvent such as water.", "Step 5: Add hydrochloric acid to the solution to form the hydrochloride salt.", "Step 6: Isolate the product by filtration and drying." ] }

CAS RN

2172603-84-6

Product Name

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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